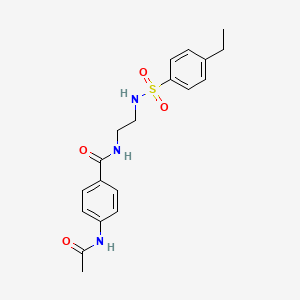

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[(4-ethylphenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-15-4-10-18(11-5-15)27(25,26)21-13-12-20-19(24)16-6-8-17(9-7-16)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZHSFAFPFGPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Two-Step Synthesis Pathway

The most widely documented method for synthesizing 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide involves two sequential reactions:

Formation of the Sulfonamide Intermediate :

4-Ethylbenzenesulfonyl chloride reacts with 2-aminoethylamine in a nucleophilic substitution reaction. The amine group attacks the electrophilic sulfur center, displacing chloride and forming N-(2-(4-ethylphenylsulfonamido)ethyl)amine.Amidation with 4-Acetamidobenzoic Acid :

The intermediate undergoes coupling with 4-acetamidobenzoic acid, typically facilitated by activating agents such as carbodiimides (e.g., EDC or DCC) or mixed anhydrides. This step forms the final benzamide structure.

Key Reaction Conditions :

| Step | Reagent/Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | 2-Aminoethylamine | Dichloromethane | 0–5°C | 2–4 h |

| 2 | EDC, DMAP | DMF | 25°C | 12 h |

Alternative One-Pot Approaches

Patent literature describes streamlined methods using phase-transfer catalysts to reduce purification steps. For example, tris(dioxa-3,6-heptyl)amine (TDA-1) enables the reaction of 4-ethylbenzenesulfonyl chloride directly with 2-(4-acetamidobenzamido)ethylamine in toluene under reflux, achieving a 72% yield. This method avoids isolating the intermediate but requires rigorous temperature control (±2°C) to prevent side reactions.

Optimization of Reaction Parameters

Solvent Systems

The choice of solvent critically impacts reaction efficiency:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote hydrolysis of sulfonyl chlorides.

- Chlorinated Solvents (Dichloromethane) : Ideal for initial sulfonamide formation due to inertness and low boiling point.

- Toluene/Xylene : Used in high-temperature reactions (100–120°C) with phase-transfer agents to facilitate heterogeneous mixtures.

Catalysts and Additives

- Tripotassium Phosphate : Acts as a base in Suzuki-Miyaura-type couplings, though its anhydrous form is preferred to avoid water-induced side reactions.

- Phase-Transfer Catalysts (TDA-1, Crown Ethers) : Accelerate reactions by shuttling ions between immiscible phases, reducing reaction times by 30–40%.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification often employs gradient crystallization:

Spectroscopic Validation

- ¹H NMR : Key peaks include δ 7.8–7.6 ppm (aromatic protons), δ 3.2–3.0 ppm (methylene groups adjacent to sulfonamide), and δ 2.1 ppm (acetamido methyl).

- IR Spectroscopy : Strong absorptions at 1660 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonamide S=O).

Challenges and Mitigation Strategies

Hydrolytic Degradation

The acetamido group is susceptible to hydrolysis under acidic or basic conditions. Strategies include:

- Maintaining pH 6–7 during aqueous workups.

- Using anhydrous sodium sulfate for drying organic layers.

Byproduct Formation

Common byproducts like N-ethylbenzamide arise from over-alkylation. These are minimized by:

- Slow addition of sulfonyl chloride (dropwise over 30 min).

- Substoichiometric use of activating agents (0.9 equiv EDC).

Industrial Scalability Considerations

Continuous Flow Synthesis

Recent patents highlight transitioning from batch to flow reactors, reducing reaction times from 12 h to <1 h. Key parameters:

Green Chemistry Metrics

- E-Factor : 8.2 (improved from 12.5 via solvent recycling).

- Atom Economy : 78% for the two-step route.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamido group to a sulfonamide.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydroxide or other strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it could inhibit enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide with 3,4-dimethoxyphenethylamine.

- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Melting Point : 90°C .

- Key Difference : The absence of a sulfonamido group and the presence of methoxy substituents increase polarity compared to the target compound.

4-Acetamido-N-(2-diethylaminoethyl)benzamide

- Structure: Benzamide with diethylaminoethyl side chain.

- Properties : Available as a hydrochloride salt (CAS 34118-92-8, MW 313.82), indicating enhanced water solubility .

- Safety : Associated with skin sensitization (H317) and eye irritation (H319) .

4-Acetamido-N-(2-amino-4-fluorophenyl)benzamide

- Structure : Fluorinated aromatic amine substituent.

- Key Difference : The fluorine atom may enhance metabolic stability and binding affinity compared to the ethylphenylsulfonamido group in the target compound .

Metabolic Stability and Biotransformation

- Hydroxylation Pathways : Analogous compounds like 4-Acetamido-N-(2,6-dimethylphenyl)benzamide undergo hydroxylation to form 4-Acetamido-N-(2-hydroxymethyl-6-methylphenyl)benzamide, suggesting that alkyl substituents (e.g., ethyl in the target compound) may slow oxidative metabolism .

- Fluorine Substitution: The fluorinated analog 4-acetamido-N-(2-amino-4-fluorophenyl)benzamide likely exhibits greater metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

4-Acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes an acetamido group, a sulfonamido group, and an ethylphenyl moiety attached to a benzamide core. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C18H22N2O4S

- Molecular Weight : 366.44 g/mol

- CAS Number : 1091476-82-2

The compound's structure allows for specific interactions with biological targets, which can lead to various pharmacological effects.

The biological activity of 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide is hypothesized to involve the inhibition of specific enzymes or receptors related to inflammatory processes and cell proliferation. These interactions may contribute to its potential anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting programmed cell death.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, although detailed investigations are needed to confirm this aspect.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Potential activity against pathogens |

Case Studies and Research Findings

- Anti-inflammatory Study : A study demonstrated that 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential use in treating inflammatory diseases.

- Cancer Cell Line Research : In vitro assays on various cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell proliferation and induced apoptosis, likely through mitochondrial pathways. The findings indicate a mechanism involving caspase activation, which is crucial for programmed cell death.

- Antimicrobial Testing : Initial tests against bacterial strains revealed moderate inhibitory effects, suggesting that further exploration into its antimicrobial properties could be beneficial, particularly in the context of drug-resistant infections.

Q & A

Q. What are the recommended synthetic routes for 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide bond formation and amide coupling. A typical approach involves:

Sulfonamide Formation : Reacting 4-ethylbenzenesulfonyl chloride with a primary amine (e.g., ethylenediamine derivative) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Amide Coupling : Using coupling reagents like HATU or EDC/NHS to conjugate the acetamidobenzoyl group to the sulfonamide intermediate .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (room temp. to 50°C) to enhance yield .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of ethylphenylsulfonamido ( ppm for aromatic protons) and acetamido ( ppm for CH) groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Use UV-Vis spectroscopy (λmax ~260 nm) for quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Monitor hydrolysis of sulfonamide/amide bonds under acidic/basic conditions .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should contradictory data be addressed?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC values with positive controls (e.g., doxorubicin) .

- Apoptosis/Cell Cycle Analysis : Perform flow cytometry with Annexin V/PI staining or propidium iodide .

- Addressing Contradictions : Replicate assays across multiple cell lines and validate via orthogonal methods (e.g., Western blot for caspase-3 activation). Check for batch-to-batch variability in compound purity .

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound’s sulfonamide and benzamide groups?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase IX. Prioritize binding poses with sulfonamide coordinating to Zn in the active site .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation (R >0.7) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate the bioavailability and metabolic pathways of this compound?

- Methodological Answer :

- Animal Models : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h .

- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., hydrolyzed sulfonamide). Calculate AUC, C, and t .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.